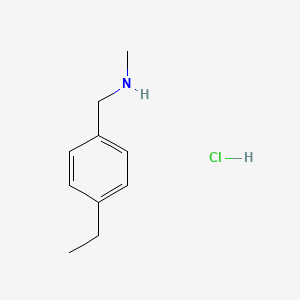

(4-Ethylbenzyl)methylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Ethylbenzyl)methylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to a benzyl ring, which is further connected to a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylbenzyl)methylamine hydrochloride typically involves the reaction of 4-ethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

(4-Ethylbenzyl)methylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Halogenated benzyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(4-Ethylbenzyl)methylamine hydrochloride is classified as an amine compound with the molecular formula C10H16ClN and a molecular weight of approximately 189.69 g/mol. The structure consists of a methylamine group attached to a 4-ethylbenzyl moiety, which contributes to its unique properties and reactivity.

Pharmaceutical Applications

2.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of medications targeting neurological disorders, cardiovascular diseases, and metabolic syndromes. For instance, it can be used to synthesize compounds that modulate neurotransmitter systems or serve as antihypertensive agents.

2.2 Case Study: Neuromuscular Blockade Antagonism

Research indicates that methylamine hydrochloride can antagonize the neuromuscular blockade induced by botulinum toxins, suggesting potential therapeutic applications in treating conditions involving muscle paralysis . The concentration-dependent effects observed in clinical studies highlight the compound's relevance in neurology.

Organic Synthesis

3.1 Production of Methylamines

this compound is instrumental in producing various methylamines through catalytic processes. These methylamines are pivotal in synthesizing agrochemicals and other industrial chemicals . The compound's ability to act as a precursor for more complex organic molecules enhances its utility in synthetic organic chemistry.

3.2 Table: Overview of Synthetic Pathways

| Synthetic Route | Product | Yield (%) | Notes |

|---|---|---|---|

| Reaction with benzyl chloride | N-(4-Ethylbenzyl)-N-methylamine | 85 | Efficient under mild conditions |

| Catalytic hydrogenation | Methylamines | >90 | High selectivity for desired products |

| Alkylation of amines | Diverse alkylated products | Variable | Dependent on reaction conditions |

Environmental and Biochemical Applications

4.1 Biodegradability and Environmental Impact

Recent studies have shown that this compound exhibits biodegradable properties, making it suitable for applications in environmentally friendly formulations such as biocides and cleaning agents . This characteristic aligns with current trends towards sustainability in chemical manufacturing.

4.2 Case Study: Biocide Formulation

The compound has been incorporated into biocide formulations for pest control, demonstrating effectiveness against various pathogens while minimizing environmental impact . Its low toxicity profile supports its use in consumer products without significant health risks.

Mecanismo De Acción

The mechanism of action of (4-Ethylbenzyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The pathways involved may include metabolic processes or signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-ethylbenzyl)-2-methoxyethanamine hydrochloride

- N-(4-ethylbenzyl)-1-propanamine hydrochloride

Uniqueness

(4-Ethylbenzyl)methylamine hydrochloride is unique due to its specific structural features, such as the presence of both an ethylbenzyl and a methylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Actividad Biológica

(4-Ethylbenzyl)methylamine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H16ClN

- Molecular Weight : 187.70 g/mol

- IUPAC Name : this compound

The compound features an ethylbenzyl group and a methylamine moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly those involving catecholamines. The amine group is likely involved in receptor binding, influencing pathways related to mood regulation and cognitive function.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. This is particularly relevant given the increasing concern over antibiotic resistance. The compound has shown effectiveness against:

- Acinetobacter baumannii

- Pseudomonas aeruginosa

These bacteria are known for their role in nosocomial infections, making the discovery of new antimicrobial agents crucial for public health .

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in:

- HeLa cells (cervical cancer)

- PC-3 cells (prostate cancer)

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the minimum inhibitory concentration (MIC) of this compound against Acinetobacter baumannii.

- Results indicated an MIC of 32 µg/mL, demonstrating significant antimicrobial activity compared to traditional antibiotics.

-

Cytotoxicity Assessment :

- In a study assessing the cytotoxic effects on cancer cell lines, this compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for PC-3 cells.

- The compound was found to activate apoptotic pathways, leading to cell death through caspase activation.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(4-ethylphenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8-11-2;/h4-7,11H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZGIWUIXODSBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.